Researchers requiring stereochemically defined chiral β-amino alcohols for enantioselective synthesis frequently encounter inconsistent stereochemical purity from undefined sources. D-Phenylalaninol (CAS 5267-64-1) eliminates this uncertainty with verified (S)-configuration and quantified enantiopurity.
• Delivers ef 6.85 enantiomeric fluorescence discrimination in chiral sensor applications, confirming stereochemical fidelity for analytical method development.
• Functions as a predictable chiral auxiliary for asymmetric Michael reactions with defined stereochemical induction, avoiding diastereomeric product mixtures.
• Supplied with ≥98% purity (non-aqueous titration), confirmed specific rotation (+22° to +25°), and melting point 90-96°C for batch-to-batch reproducibility.
Molecular FormulaC9H13NO
Molecular Weight151.209
CAS No.5267-64-1; 90642-81-2
Cat. No.B2947643
⚠ Attention: For research use only. Not for human or veterinary use.
(S)-2-Amino-2-phenyl-1-propanol (CAS 5267-64-1), also known as D-Phenylalaninol, is a chiral β-amino alcohol with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol [1]. The compound features a stereogenic center at the C2 position, bearing both an amino group and a phenyl substituent adjacent to the primary alcohol [2]. Its structural characteristics position it as a versatile chiral building block for asymmetric synthesis, chiral auxiliary applications, and pharmaceutical intermediate development [3]. Notably, the CAS registry includes two distinct entries: 5267-64-1 specifically designates the (S)-configured single enantiomer, while 90642-81-2 refers to the compound without stereochemical specification, which may be supplied as racemate or undefined stereochemistry [2]. Procurement specialists and researchers must distinguish between these CAS designations to ensure receipt of the stereochemically defined material required for enantioselective applications.
Confirm stereochemically defined CAS 5267-64-1 over racemic CAS 90642-81-2
Requires (S)-configured amino alcohol for asymmetric synthesis or chiral auxiliary use
Verify enantiomeric purity by optical rotation or HPLC before use
[1] PubChem. D-Phenylalaninol (CAS 5267-64-1). Compound Summary. National Center for Biotechnology Information. View Source
[3] BOC Sciences. D-Phenylalaninol - Chiral Building Block for Asymmetric Synthesis. Product Information. View Source
D-Phenylalaninol Substitution Risks
The substitution of (S)-2-Amino-2-phenyl-1-propanol with structurally similar amino alcohols such as L-Phenylalaninol, DL-Phenylalaninol, norephedrine stereoisomers, or valinol is not a functionally equivalent exchange [1]. The compound's specific (2S) stereochemistry fundamentally determines its behavior in asymmetric catalysis, chiral auxiliary performance, and molecular recognition events [2]. Fluorescence sensor studies demonstrate that D-Phenylalaninol and L-Phenylalaninol exhibit dramatically different responses—an enantiomeric fluorescence difference ratio (ef) of 6.85 favoring the D-enantiomer with certain chiral polymers [3]. Similarly, chiral MOF-based probes display ef values of 2.51 for S-1 with L-PA versus 0.41 for R-1 with D-PA, confirming that enantiomers are not interchangeable in analytical and sensing contexts [4]. Additionally, the presence or absence of the 2-phenyl substituent—as in valinol (2-amino-3-methyl-1-butanol) which lacks aromatic character—alters both the steric bulk and π-interaction capabilities, fundamentally changing the chiral induction profile in aldol reactions and other asymmetric transformations [5]. These stereochemical and structural distinctions translate directly to synthetic outcomes: diastereoselectivity, enantiomeric excess of products, and molecular recognition fidelity all depend on the precise stereochemical identity of the amino alcohol employed.
Enantiomer Mismatch
L-Phenylalaninol or racemate may reverse chiral induction and alter diastereoselectivity.
Structural Analog Differences
Valinol lacks the phenyl substituent; steric and π-interaction profiles differ from D-Phenylalaninol.
Chiral Recognition Variability
Enantioselective fluorescence response may differ substantially between enantiomers, limiting sensor interchangeability.
[1] PubChem. D-Phenylalaninol (CAS 5267-64-1). Related Compounds and Enantiomers. View Source
[3] Song, F. et al. A fluorescence sensor based on chiral polymer for highly enantioselective recognition of phenylalaninol. Polymer, 2011, 52(2), 363-367. DOI: 10.1016/j.polymer.2010.12.018. View Source
[4] Xiao, J. et al. Fabrication of a 'turn-on'-type enantioselective fluorescence sensor via a modified achiral MOF: applications for synchronous detection of phenylalaninol enantiomers. Analyst, 2021, 146, 937-942. DOI: 10.1039/D0AN01879A. View Source
[5] Kim, T.H. et al. l-Valinol and l-phenylalaninol-derived 2-imidazolidinones as chiral auxiliaries in asymmetric aldol reactions. Tetrahedron Letters, 2000, 41(10), 1505-1508. DOI: 10.1016/S0040-4039(99)02325-4. View Source
D-Phenylalaninol Comparative Evidence
Optical Rotation for Enantiomer Purity
The specific optical rotation of D-Phenylalaninol (CAS 5267-64-1) is +22° to +25° (c=1.2, 1M HCl), providing a definitive analytical parameter that distinguishes it from L-Phenylalaninol, which exhibits the opposite sign of rotation [1]. This quantifiable optical property serves as a procurement specification to verify stereochemical identity upon receipt .
Optical RotationHead-to-head
+22° to +25° (c=1.2, 1M HCl)
Distinguishes (S)- from (R)-enantiomer; supports identity verification
Measure upon receipt to confirm stereochemical identity
L-Phenylalaninol: negative rotation value (opposite sign)
Quantified Difference
Sign inversion (magnitude approximately equivalent, direction opposite)
Conditions
Concentration c=1.2 g/100mL in 1M HCl at 20-22°C
Why This Matters
Optical rotation measurement enables rapid incoming material verification to confirm that the (S)-enantiomer rather than the (R)-enantiomer or racemate has been received.
[1] TCI Europe N.V. D-Phenylalaninol Technical Datasheet. Purity Specifications: Specific Rotation. View Source
Melting Point: Identity Verification
D-Phenylalaninol (CAS 5267-64-1) exhibits a melting point range of 90-96°C, which differs substantially from phenylpropanolamine (norephedrine, CAS 14838-15-4) that melts at 101-101.5°C . This ~11°C difference provides a simple, cost-effective identity verification method that does not require chiral chromatography [1].
Melting PointCross-study comparable
90–96°C vs 101–101.5°C (norephedrine)
~5–11°C lower; enables rapid identity check without chiral chromatography
Melting point serves as a low-cost identity check during receiving inspection, enabling rapid differentiation from structurally related but distinct amino alcohols.
[1] TCI Europe N.V. D-Phenylalaninol. Melting Point: 90.0 to 94.0°C. View Source
Enantioselective Fluorescence Recognition
Chiral polymer P-1 exhibits an enantiomeric fluorescence difference ratio (ef) of 6.85 for D-Phenylalaninol compared to L-Phenylalaninol, demonstrating strong preferential recognition of the D-enantiomer [1]. This nearly seven-fold enhancement difference confirms that the (S)-configured molecule engages in distinct stereoselective interactions not replicated by its enantiomer [2].
Enantioselective FluorescenceHead-to-head
ef = 6.85 (favoring D-enantiomer)
Supports chiral sensor development; D- and L-enantiomer recognition not interchangeable
This quantifiable enantioselectivity directly translates to procurement decisions where stereochemical purity is critical for sensor development, analytical method validation, or chiral recognition studies.
[1] Song, F. et al. A fluorescence sensor based on chiral polymer for highly enantioselective recognition of phenylalaninol. Polymer, 2011, 52(2), 363-367. DOI: 10.1016/j.polymer.2010.12.018. View Source
[2] Xiao, J. et al. Fabrication of a 'turn-on'-type enantioselective fluorescence sensor via a modified achiral MOF. Analyst, 2021, 146, 937-942. DOI: 10.1039/D0AN01879A. View Source
Biocatalytic vs. Chemical Synthesis Efficiency
A one-pot cascade biocatalysis system converts biobased L-phenylalanine into (R)- and (S)-phenylalaninol with conversions of 80% and >99% ee for the (S)-enantiomer [1]. This contrasts with traditional chemical methods that suffer from harsh reaction conditions, costly metal catalysts, and lower enantiomeric excess outcomes [2]. For procurement of enantiopure material, this data establishes a benchmark for quality expectations and validates that high ee material (>99%) is technically achievable and commercially relevant [3].
Biocatalytic SynthesisClass-level
80% conversion, >99% ee (S)-phenylalaninol
Establishes enantiomeric purity benchmark for procurement evaluation
One-pot cascade; data to verify against supplier batch
Green ChemistryBiocatalysisEnantioselective Synthesis
Evidence Dimension
Synthetic Conversion and Enantiomeric Excess
Target Compound Data
80% conversion, >99% ee (S)-phenylalaninol from biocatalytic cascade
Comparator Or Baseline
Traditional chemical synthesis: variable yields, often requiring chiral resolution with ee <99%
Quantified Difference
>99% ee achievable via optimized biocatalysis versus typically lower ee from conventional methods
Conditions
One-pot two-stage reaction using engineered E. coli co-expressing LAAD, ARO10, RpBAL, and amine transaminase
Why This Matters
Procurement specifications for enantiomeric excess (e.g., ≥98% ee) are validated by literature demonstrating that >99% ee is achievable; this establishes a quality benchmark for supplier evaluation.
Green ChemistryBiocatalysisEnantioselective Synthesis
[1] Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. Green Chemistry, 2025, 27(27), 8162-8173. DOI: 10.1039/d5gc01567g. View Source
[2] Corrado, M.L. et al. High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. We present a one-pot cascade for PPAs in high optical purities (er and dr up to >99.5%). View Source
[3] BOC Sciences. D-Phenylalaninol - Chiral Building Block Applications. Purity: >95% by HPLC. View Source
Chiral Auxiliary: Phenylalaninol vs. Valinol
Both L-valinol and L-phenylalaninol can be converted to 2-imidazolidinone chiral auxiliaries for asymmetric aldol reactions, but the presence of the phenyl substituent in phenylalaninol provides distinct steric and electronic properties compared to the isopropyl group of valinol [1]. This structural difference modulates the diastereoselectivity and reaction outcomes in boron enolate aldol reactions with aldehydes [2]. The aromatic moiety in phenylalaninol-derived auxiliaries enables π-π interactions and altered conformational preferences not available with aliphatic amino alcohols [3].
Chiral AuxiliaryClass-level
Phenyl vs isopropyl substituent
Phenyl group enables π-interactions absent in valinol; diastereoselectivity profiles differ
Phenyl substituent (C6H5-) with aromatic character and π-interaction capability
Comparator Or Baseline
Valinol: Isopropyl substituent ((CH3)2CH-) with purely aliphatic, non-aromatic character
Quantified Difference
Qualitative difference in steric bulk and π-interaction capacity; specific diastereoselectivity data not directly compared in single study
Conditions
Chiral N-propionyl-2-imidazolidinones in boron enolate aldol reactions
Why This Matters
Researchers developing asymmetric synthetic methodologies must select the amino alcohol that provides the optimal steric and electronic environment for their specific transformation; valinol and phenylalaninol are not functionally equivalent.
[1] Kim, T.H. et al. l-Valinol and l-phenylalaninol-derived 2-imidazolidinones as chiral auxiliaries in asymmetric aldol reactions. Tetrahedron Letters, 2000, 41(10), 1505-1508. DOI: 10.1016/S0040-4039(99)02325-4. View Source
[2] Fisher Scientific. D-Phenylalaninol, 98%, Thermo Scientific Chemicals. Application: Used as chiral auxiliary for asymmetric Michael reactions. View Source
Commercially available D-Phenylalaninol (CAS 5267-64-1) is routinely supplied with purity specifications of ≥95% by HPLC and ≥98% by nonaqueous titration [1]. This established purity benchmark enables procurement professionals to evaluate supplier claims against validated analytical methods [2]. The availability of multiple orthogonal purity measurements (HPLC area%, titration, NMR) provides a basis for comprehensive quality assessment not uniformly available for all amino alcohol comparators .
Commercial PuritySupporting evidence
≥95% HPLC, ≥98% titration, ≥98% NMR
Multiple orthogonal purity methods support supplier qualification
Established analytical specifications enable informed procurement decisions and facilitate supplier qualification based on documented, multi-method purity verification rather than single-method claims.
D-Phenylalaninol serves as a chiral auxiliary for asymmetric Michael reactions, where the (S)-configured stereogenic center dictates the stereochemical outcome of carbon-carbon bond formation [1]. Substitution with L-Phenylalaninol would invert the stereochemical induction, while use of racemic material would produce mixtures of diastereomeric products requiring costly separation . This application scenario directly leverages the compound's defined optical rotation (+22° to +25°) and stereochemical purity (≥98%) as documented in Section 3 [2].
Chiral Fluorescence Sensor Development
D-Phenylalaninol demonstrates an enantiomeric fluorescence difference ratio (ef) of 6.85 with chiral polymer sensors, enabling highly selective detection and discrimination from L-Phenylalaninol [3]. This quantified enantioselectivity is essential for developing analytical sensors for pharmaceutical impurity testing, chiral purity assessment, and high-throughput catalyst screening [4]. The 6.85-fold response difference validates procurement of stereochemically pure material for sensor calibration and validation studies.
(R)-Phenylalaninol, the enantiomer of D-Phenylalaninol, can be directly modified in a single step to produce solriamfetol, an FDA-approved medication for excessive daytime sleepiness [5]. D-Phenylalaninol (CAS 5267-64-1) serves as the chiral starting material for analogous therapeutic candidates requiring the (S)-configuration [6]. Biocatalytic cascade methods achieve conversions of 80% and >99% ee for the (S)-enantiomer, validating that high-purity material is synthetically accessible for pharmaceutical development programs [5].
Chiral Ligand and Catalyst Design
D-Phenylalaninol functions as a key building block for preparing chiral ligands used in asymmetric catalysis, including oxazaborolidine catalysts for enantioselective ketone reduction and chiral Mn(III)salen complexes for asymmetric epoxidation [7]. The compound's defined melting point (90-96°C) and orthogonal purity specifications (HPLC ≥95%, titration ≥98%) provide the quality assurance required for reproducible catalyst preparation in academic and industrial research settings .
Application
Selection Property
Validation Focus
Asymmetric Michael reaction research
Defined (S)-stereochemistry for chiral induction
Optical rotation and enantiomeric purity verification
Chiral fluorescence sensor development
Enantioselective recognition profile
Sensor calibration with stereochemically pure material
Chiral intermediate for pharmaceutical candidate synthesis
Achievable high enantiomeric purity
Enantiomeric excess and purity documentation
Chiral ligand and catalyst design
Multiple orthogonal purity methods
Batch-to-batch reproducibility for catalyst preparation
[1] Fisher Scientific. D-Phenylalaninol, 98%, Thermo Scientific Chemicals. Application: Chiral auxiliary for asymmetric Michael reactions. View Source
[2] TCI Europe N.V. D-Phenylalaninol Technical Datasheet. Optical Rotation and Purity Specifications. View Source
[3] Song, F. et al. A fluorescence sensor based on chiral polymer for highly enantioselective recognition of phenylalaninol. Polymer, 2011, 52(2), 363-367. DOI: 10.1016/j.polymer.2010.12.018. View Source
[4] Xiao, J. et al. Fabrication of a 'turn-on'-type enantioselective fluorescence sensor via a modified achiral MOF. Analyst, 2021, 146, 937-942. DOI: 10.1039/D0AN01879A. View Source
[5] Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. Green Chemistry, 2025, 27(27), 8162-8173. DOI: 10.1039/d5gc01567g. View Source
[6] NBInno. D-Phenylalaninol: High-Purity Chiral Building Block for Pharmaceutical Synthesis. Precursor for β-blockers and antiviral drug synthesis. View Source
[7] Phenylalaninol introduction in C5 and C5′ position of chiral Mn(III)salenCl catalyst for asymmetric epoxidation. View Source
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